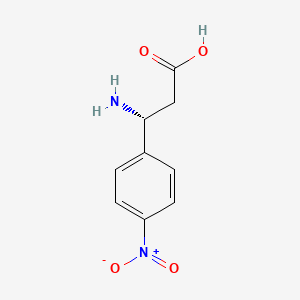

(r)-3-(p-nitrofenil)-beta-alanina

Descripción general

Descripción

Synthesis Analysis

The synthesis of closely related compounds involves resolving agents and cyclization reactions, providing high enantiomeric purity. For instance, Achmatowicz et al. (1997) discussed the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid, which, through cyclization and reduction steps, leads to derivatives with significant enantiomeric purity, demonstrating the compound's configurational stability and the feasibility of synthesizing specific enantiomers (Achmatowicz, Iwona, Szechner, & Maurin, 1997).

Molecular Structure Analysis

Pallavi and Tonannavar (2020) explored the molecular structure of a similar compound, 3-amino-3-(4-fluorophenyl)propionic acid, using DFT and zwitterion models. Their findings on the vibrational and electronic structure provide insights into the intramolecular hydrogen bonding and the stability of such compounds, which could extend to our compound of interest (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

Chemical reactions involving (3R)-3-amino-3-(4-nitrophenyl)propanoic acid derivatives focus on their binding affinity and antagonist activities. Asada et al. (2010) synthesized and evaluated a series of analogs for their potential biological activities, showcasing the chemical versatility and reactivity of such compounds (Asada et al., 2010).

Physical Properties Analysis

The synthesis and characterization of derivatives, such as those discussed by Guo-qing (2013), highlight the methods for obtaining compounds with specific physical properties, such as solubility and crystallinity, which are crucial for further applications and studies (Yuan Guo-qing, 2013).

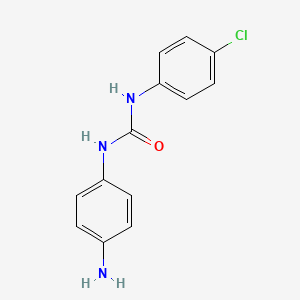

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal for understanding the utility of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid in synthesis and applications. Research by Thalluri et al. (2014) on related compounds employing Lossen rearrangement highlights innovative approaches to synthesizing ureas and hydroxamic acids from carboxylic acids, underscoring the compound's chemical flexibility and potential for generating novel derivatives (Thalluri, Manne, Dev, & Mandal, 2014).

Aplicaciones Científicas De Investigación

Aplicaciones de ELISA

Este compuesto se utiliza ampliamente como sustrato para detectar la fosfatasa alcalina en aplicaciones de ELISA (Ensayo inmunoenzimático ligado a enzimas) . Cuando la fosfatasa alcalina y este compuesto reaccionan, se forma un producto de reacción amarillo soluble en agua . Este producto de reacción absorbe la luz a 405 nm .

Ensayos y análisis de proteínas

El compuesto también se utiliza en ensayos y análisis de proteínas . Es un componente clave en la detección y medición de proteínas específicas dentro de muestras complejas .

Reactivos y kits de inmunoensayo

Este compuesto se utiliza en la producción de reactivos y kits de inmunoensayo . Estos kits se utilizan para la detección y cuantificación de sustancias específicas en una amplia gama de muestras .

Detección colorimétrica

El compuesto se utiliza para la detección colorimétrica en diversas aplicaciones científicas . Cuando reacciona con la fosfatasa alcalina, forma un producto amarillo soluble en agua que absorbe la luz a 405 nm . Esta propiedad lo hace útil en ensayos colorimétricos .

Sustrato para la fosfatasa alcalina

Este compuesto sirve como sustrato de fosfatasa alcalina (AP) de un solo componente . Desarrolla un tono amarillo en solución al reaccionar con AP .

Más seguro de usar

El compuesto contiene un conservante no mercúrico, no azida, lo que lo hace más seguro de usar .

Mecanismo De Acción

Target of Action

Similar compounds such as p-nitrophenyl phosphate are known to interact with enzymes like alkaline phosphatase .

Mode of Action

For instance, p-nitrophenyl phosphate is hydrolyzed by alkaline phosphatase, resulting in the release of p-nitrophenol .

Biochemical Pathways

P-nitrophenyl compounds are often used as substrates in enzymatic reactions, suggesting that this compound may participate in similar biochemical pathways .

Análisis Bioquímico

Biochemical Properties

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Cellular Effects

The effects of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. Additionally, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic efficiency. Furthermore, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3R)-3-amino-3-(4-nitrophenyl)propanoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can result in toxic or adverse effects, including cellular stress and apoptosis .

Metabolic Pathways

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as amino acid oxidases and transaminases, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications. The interactions with specific enzymes and cofactors can influence the overall metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biological effects. Additionally, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that (3R)-3-amino-3-(4-nitrophenyl)propanoic acid exerts its effects in the appropriate cellular context, influencing processes such as metabolism, gene expression, and cellular signaling .

Propiedades

IUPAC Name |

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPVKJZKRICRR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362530 | |

| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501120-99-6 | |

| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

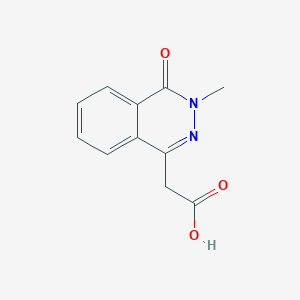

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)